molecular formula C10H10Cl2N2O B1454104 5,6-Dichloro-N-cyclobutylnicotinamide CAS No. 1249443-42-2

5,6-Dichloro-N-cyclobutylnicotinamide

Cat. No. B1454104
CAS RN: 1249443-42-2
M. Wt: 245.1 g/mol
InChI Key: LQENLWMWGQDPJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-Dichloro-N-cyclobutylnicotinamide (DCBNA) is a synthetic compound with a wide range of applications in scientific research. It is a cyclic amide of nicotinic acid, which is a derivative of vitamin B3. DCBNA has been used in various studies due to its unique properties, such as its ability to interact with a variety of receptors and enzymes.

Scientific Research Applications

Toxicology and Environmental Impact

Research on 2,4-D herbicides highlights the importance of understanding the toxicological and environmental impacts of chemical compounds. The scientometric review by Zuanazzi et al. (2020) provides insights into global trends in 2,4-D toxicology, suggesting that future research might focus on molecular biology and pesticide degradation studies (Zuanazzi, Ghisi, & Oliveira, 2020). This perspective could be relevant for assessing the environmental and health-related aspects of 5,6-Dichloro-N-cyclobutylnicotinamide.

Antimicrobial Applications

The review on triclosan by Bedoux et al. (2012) discusses its widespread use and the potential for the development of resistant strains, which highlights the need for understanding the antimicrobial properties and resistance potential of new compounds like this compound (Bedoux, Roig, Thomas, Dupont, & Bot, 2012).

Cancer Therapy

The paper by Rodríguez-Enríquez et al. (2009) reviews the effects of various antineoplastic drugs on tumor energy metabolism, suggesting a potential research avenue for this compound in cancer therapy, particularly in the modulation of metabolic pathways in cancer cells (Rodríguez-Enríquez, Marín-Hernández, Gallardo-Pérez, Carreño-Fuentes, & Moreno-Sánchez, 2009).

Drug Delivery Systems

Cyclodextrins have been studied for their role in drug delivery systems, as highlighted by Challa et al. (2005). This research area could be relevant for this compound, especially if it has properties that can enhance drug solubility, stability, or delivery (Challa, Ahuja, Ali, & Khar, 2005).

properties

IUPAC Name

5,6-dichloro-N-cyclobutylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2N2O/c11-8-4-6(5-13-9(8)12)10(15)14-7-2-1-3-7/h4-5,7H,1-3H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQENLWMWGQDPJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC(=O)C2=CC(=C(N=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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